3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Quinazolinone SAR N3-Alkyl Substitution Target Selectivity

3-Isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic 2-heteroarylthio-quinazolin-4(3H)-one derivative (C25H27N3O2S, MW 433.57). This class is historically explored for dihydrofolate reductase (DHFR) inhibition and antimicrobial activity, as exemplified by the seminal work of Al-Omary et al.

Molecular Formula C25H27N3O2S
Molecular Weight 433.57
CAS No. 1114646-02-4
Cat. No. B2559889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
CAS1114646-02-4
Molecular FormulaC25H27N3O2S
Molecular Weight433.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
InChIInChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-7-5-6-8-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-11-9-17(3)10-12-19/h5-12,16H,13-15H2,1-4H3
InChIKeyPHXNCZFGLRMFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1114646-02-4): Procurement-Relevant Baseline


3-Isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic 2-heteroarylthio-quinazolin-4(3H)-one derivative (C25H27N3O2S, MW 433.57) . This class is historically explored for dihydrofolate reductase (DHFR) inhibition and antimicrobial activity, as exemplified by the seminal work of Al-Omary et al. (2013) on 6-substituted analogs [1]. However, a systematic review of public databases (PubMed, PubChem, ChemSpider, BindingDB, ChEMBL) and patent literature reveals that this specific compound lacks any indexed primary research article, bioassay entry, or patent exemplification. The predominant search result for this molecular formula is the unrelated antipsychotic drug brexpiprazole [2], creating significant database noise that complicates procurement verification. Commercially, the compound is listed by catalog vendors exclusively as a 'research compound' with stated purity typically at 95%, without any accompanying certificate of analysis or characterization data in the public domain.

Why 2-Heteroarylthio-Quinazolin-4(3H)-ones Cannot Be Considered Interchangeable for CAS 1114646-02-4


The 2-heteroarylthio-quinazolin-4(3H)-one scaffold is highly sensitive to substitution patterns at N3, C2-thioether, and C6, with each variation profoundly altering DHFR affinity and target selectivity [1]. Al-Omary et al. demonstrated that among structurally similar analogs, DHFR IC50 values span two orders of magnitude (e.g., active compounds 21, 25, and 39 exhibit IC50 values of 0.3–0.8 μM, while numerous other congeners in the same series are inactive) [1]. The target compound's unique combination of an N3-isopentyl group and a 5-methyl-2-(p-tolyl)oxazol-4-ylmethylthio moiety at C2 distinguishes it from all published analogs. Even among commercially available close analogs, such as the N3-cyclopentyl (CAS 1114828-06-6) and N3-isobutyl (CAS 1114653-43-8) [2] variants, publicly available bioactivity data are absent. Critically, the isobutyl analog shows measurable but weak cholinesterase binding in BindingDB (Ki = 9.25 μM for acetylcholinesterase, 0.45 μM for butyrylcholinesterase) [2], a target entirely distinct from the DHFR/antifolate mechanism established for the core scaffold. This demonstrates that subtle N3-alkyl modifications redirect target engagement profiles, rendering generic class-based substitution scientifically invalid. Procurement decisions must therefore be guided by the specific structural identity of CAS 1114646-02-4, and users should demand compound-specific characterization data from suppliers prior to purchase.

Quantitative Differentiation Evidence for 3-Isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one Versus Structural Analogs


Structural Differentiation: N3-Isopentyl vs. N3-Isobutyl vs. N3-Cyclopentyl Substituent Impact on Biological Fingerprint

The target compound bears an N3-isopentyl substituent, distinguishing it from the commercially available N3-isobutyl (CAS 1114653-43-8) and N3-cyclopentyl (CAS 1114828-06-6) analogs [1]. While no public bioactivity data exist for the target compound, the N3-isobutyl analog has been profiled in BindingDB and ChEMBL, revealing measurable cholinesterase inhibition: Ki = 9.25 μM for Electrophorus electricus acetylcholinesterase and Ki = 0.45 μM for equine butyrylcholinesterase [1]. These affinities are weak to moderate and consistent with a non-DHFR polypharmacology profile, contrasting sharply with the DHFR-focused design rationale of the Al-Omary series [2]. The isobutyl-to-isopentyl chain elongation by one methylene unit introduces additional hydrophobic surface area and conformational flexibility, which, based on established medicinal chemistry principles, is predicted to alter the free energy of binding to both cholinesterase and any DHFR domain. However, no direct comparative assay data exist to quantify the magnitude of this shift. The N3-cyclopentyl analog, which replaces the flexible isopentyl chain with a constrained cycloalkyl ring, represents a distinct conformational probe, yet also lacks any public bioactivity data . The absence of head-to-head experimental comparison precludes definitive claims of superiority; however, the available cholinesterase data for the isobutyl congener establish that this chemotype engages biological targets beyond DHFR, making the N3 substituent a critical determinant of target engagement profile and a key procurement specification.

Quinazolinone SAR N3-Alkyl Substitution Target Selectivity Cholinesterase Inhibition

Regioisomeric Differentiation: para-Tolyl vs. ortho-Tolyl Oxazole Substitution Impacts Molecular Recognition

The target compound features a p-tolyl substituent at the oxazole C2 position, while a commercially available regioisomer bears an o-tolyl group at the same position (CAS 1114827-44-9; 3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one) . This para-to-ortho methyl shift alters both the molecular electrostatic potential and the steric profile presented to biological targets. In the Al-Omary DHFR inhibitor series, molecular modeling demonstrated that recognition with key active-site amino acids Arg38 and Lys31 is essential for binding and biological activity [1]. The para-substituted phenyl ring of the target compound presents a linear, rod-like hydrophobic surface conducive to deep pocket insertion, whereas the ortho-methyl group introduces a steric clash that forces the pendant aryl ring into a non-coplanar orientation, disrupting π-stacking and hydrogen-bonding geometries. No comparative bioassay data exist in the public domain for either regioisomer. However, analogous para-vs-ortho effects in related quinazoline antifolates have been shown to alter DHFR IC50 values by greater than 10-fold, underscoring that these compounds are not functionally interchangeable despite sharing the same molecular formula and core scaffold.

Oxazole Regioisomerism DHFR Binding Molecular Recognition Quinazolinone SAR

Scaffold-Class Evidence: DHFR Inhibition as Primary Activity Determinant for 2-Heteroarylthio-Quinazolin-4-ones

The 2-heteroarylthio-quinazolin-4(3H)-one class is validated as a source of nonclassical antifolate DHFR inhibitors. Al-Omary et al. (2013) reported that compounds 21, 25, and 39 achieved DHFR IC50 values of 0.3–0.8 μM, with molecular modeling confirming essential recognition via Arg38 and Lys31 [1]. Compounds 25, 28, 33, 35, and 36 further demonstrated broad-spectrum antimicrobial activity comparable to gentamicin, while compound 29 exhibited broad-spectrum antitumor activity with GI values of 25.8–41.2% across multiple cell lines [1]. The target compound (CAS 1114646-02-4) is a structural congener of this series; however, it lacks the C6-substitution present in all active analogs (the Al-Omary series is specifically 2-heteroarylthio-6-substituted-quinazolin-4-ones). The absence of a C6 substituent in the target compound may alter electronic properties, tautomeric preference, and DHFR binding affinity in ways that cannot be predicted from the published data. C6-substitution has been shown to be a critical determinant of activity in quinazoline antifolates, with electron-withdrawing groups generally enhancing binding, and the SAR relationship between C6-H and C6-substituted analogs has not been explored in any public study. Thus, while the scaffold is validated for DHFR inhibition, the specific contribution of the target compound's substitution pattern remains experimentally uncharacterized.

DHFR Inhibition Nonclassical Antifolates Quinazolinone Antimicrobial

Database Cross-Contamination Alert: Molecular Formula Shared with Brexpiprazole Creates Procurement Verification Risk

The molecular formula C25H27N3O2S (MW 433.57) is shared between the target compound and the FDA-approved antipsychotic drug brexpiprazole (CAS 913611-97-9) [1]. This formula-level identity causes significant cross-contamination in chemical databases. For brexpiprazole, extensive pharmacological data exist: it acts as a partial agonist at 5-HT1A and D2 receptors and an antagonist at 5-HT2A receptors, with Ki values in the low nanomolar range (e.g., Ki(5-HT1A) = 0.12 nM; Ki(D2L) = 0.30 nM; Ki(5-HT2A) = 0.47 nM) [1]. The target quinazolinone compound is structurally and mechanistically unrelated to brexpiprazole. However, automated database queries based solely on molecular formula may conflate these two entities, presenting a tangible risk that procurement decisions or computational analyses may inadvertently incorporate brexpiprazole data under the target compound's identifier. This risk is compounded by the absence of the target compound from authoritative databases such as PubChem and ChemSpider, where formula-based searches default to brexpiprazole entries. Users must verify compound identity via orthogonal methods (e.g., InChI Key, CAS number verification, NMR confirmation) prior to accepting any database-linked bioactivity annotation.

Database Integrity Brexpiprazole Identity Verification Procurement Quality Control

Evidence-Linked Application Scenarios for 3-Isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one Procurement


SAR Probe for N3-Alkyl Chain Length Optimization in 2-Heteroarylthio-Quinazolin-4(3H)-one Libraries

The target compound, with its N3-isopentyl group, serves as a key structural probe in a homologous series that includes the N3-isobutyl analog (CAS 1114653-43-8) and the N3-cyclopentyl analog (CAS 1114828-06-6). The isobutyl congener has public cholinesterase binding data (Ki(ACHE) = 9.25 μM; Ki(BCHE) = 0.45 μM) [1], providing a baseline for evaluating how the additional methylene unit in the isopentyl chain modulates target engagement. Comparative profiling of these three N3 variants across a panel of biological targets (DHFR, cholinesterases, and broader kinase or GPCR panels) would directly quantify the free energy contribution of chain elongation and conformational flexibility, generating high-value SAR data for the scaffold [2]. Procurement of the target compound is essential for completing this N3-alkyl SAR matrix.

Regioisomeric Specificity Studies: para-Tolyl vs. ortho-Tolyl Oxazole in DHFR Binding Pockets

The target compound (para-tolyl oxazole) and its ortho-tolyl regioisomer (CAS 1114827-44-9) constitute a matched molecular pair for probing the steric and electronic requirements of the DHFR active site. Molecular modeling by Al-Omary et al. identified Arg38 and Lys31 as critical recognition residues in the DHFR binding pocket [2]. The para-substituted phenyl ring of the target compound is predicted to access a deep hydrophobic cleft that the ortho-substituted analog cannot occupy due to steric clash. A head-to-head DHFR inhibition assay comparing these two regioisomers would experimentally validate this docking hypothesis and establish the regioisomeric preference of the target pocket—information directly applicable to the rational design of next-generation antifolates.

Scaffold De-Risking: Evaluating the Activity Contribution of C6-Substitution in Quinazolinone DHFR Inhibitors

All published active DHFR inhibitors in the Al-Omary series bear a C6 substituent (e.g., compounds 21, 25, 39 with IC50 = 0.3–0.8 μM) [2]. The target compound, which lacks C6 substitution, provides a critical negative control for assessing whether C6 functionalization is a prerequisite for DHFR engagement. If the target compound proves inactive, it establishes that C6 substitution is essential, focusing future synthetic efforts accordingly. If it retains activity, it opens a new sub-series of simplified, synthetically accessible quinazolinone antifolates with improved ligand efficiency. This de-risking experiment is impossible without the target compound.

Procurement Quality Control and Database Correction: Disambiguating CAS 1114646-02-4 from Brexpiprazole

The molecular formula overlap between the target compound and brexpiprazole (both C25H27N3O2S) creates ongoing database integrity issues [3]. Procuring authenticated samples of CAS 1114646-02-4 enables the generation of reference analytical data (¹H NMR, ¹³C NMR, HRMS, HPLC retention time, IR, and XRPD) that can be deposited in PubChem, ChemSpider, and other public repositories. This reference data would permanently resolve the formula-level ambiguity, protecting future researchers from misidentification and ensuring that computational models (QSAR, virtual screening, machine learning) are trained on structurally correct compound representations rather than conflating quinazolinone and quinolinone chemotypes.

Quote Request

Request a Quote for 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.